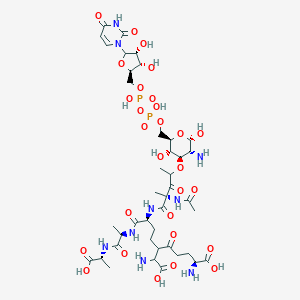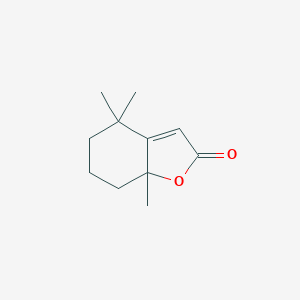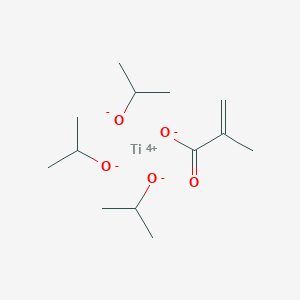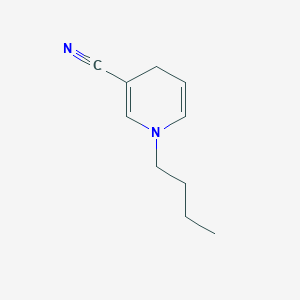![molecular formula C24H22N6O4 B099806 Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- CAS No. 15958-27-7](/img/structure/B99806.png)
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and chemical synthesis. This compound is also known as Acid Orange 52 and has a bright orange color.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- is not well understood. However, it is believed to work by binding to specific molecules or structures in cells and tissues, leading to changes in their fluorescence properties.
Biochemische Und Physiologische Effekte
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- in lab experiments is its bright orange color, which makes it easy to detect and track. It is also relatively easy to synthesize and has minimal toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-. One potential area of study is its use as a fluorescent label for specific cells and tissues in vivo. Another potential direction is its use in developing new materials with unique optical properties. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in biomedical research.
Synthesemethoden
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitroaniline with diazotized 4-aminobenzoic acid, followed by coupling with N,N-diethyl-2-(4-nitrophenyl)propanamide. The resulting product is then treated with ethyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- has been extensively studied for its potential applications in various scientific fields. In biomedical research, this compound has been used as a fluorescent dye for labeling cells and tissues. It has also been used as a pH indicator in biological assays.
Eigenschaften
CAS-Nummer |
15958-27-7 |
|---|---|
Produktname |
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- |
Molekularformel |
C24H22N6O4 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C24H22N6O4/c25-15-4-16-29(17-18-34-24(31)26-19-5-2-1-3-6-19)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-18H2,(H,26,31) |
InChI-Schlüssel |
TYSBKZZQBVAKMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
15958-27-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



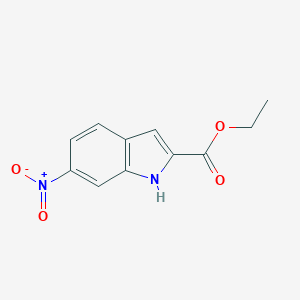
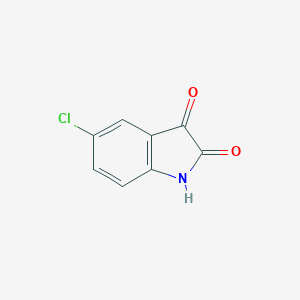
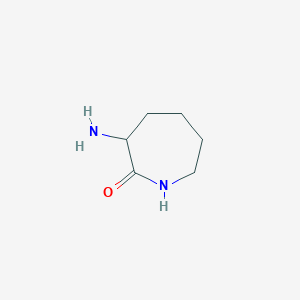
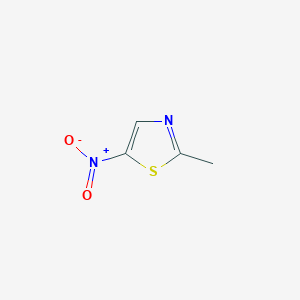
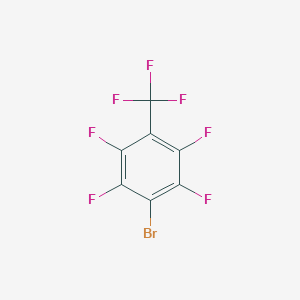
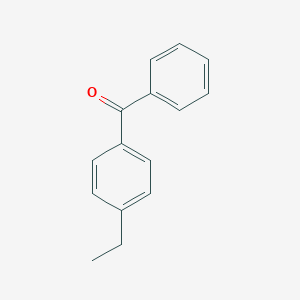
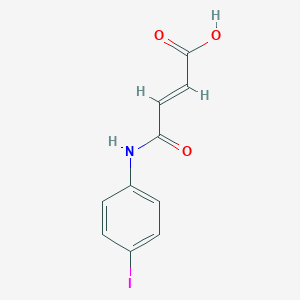
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
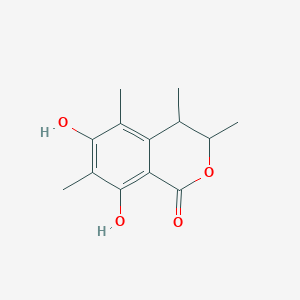
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
